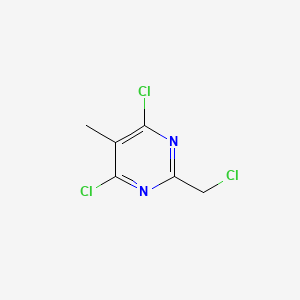

4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c1-3-5(8)10-4(2-7)11-6(3)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZHGLANTPKTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285005 | |

| Record name | 4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3764-00-9 | |

| Record name | NSC40211 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 5-Methyl-3,4-dihydro-2(1H)-pyridone Derivatives

- Starting Material : 5-Methyl-3,4-dihydro-2(1H)-pyridone.

- Chlorination Agent : Chlorine gas.

- Solvent : 1,2,4-Trichlorobenzene (preferred for its stability and solvating properties).

- Temperature : 50–60 °C.

- Process : Passing chlorine gas through the solution results in dihalogenation at the 4 and 6 positions to form the dihalo compound.

- Further Chlorination : The 2-chloro-5-methylpyridine intermediate can be further chlorinated with chlorine gas in the presence of a free radical initiator such as benzoyl peroxide to introduce the chloromethyl group at the 2-position.

- Temperature for Further Chlorination : 80–130 °C, ideally about 120 °C.

- Addition Time : Chlorinating agent introduced over 0.5 to 10 hours, typically 1–2 hours.

- Post-Reaction Processing : The reaction mixture may be neutralized by aqueous alkali washing and separated before further use.

This method yields the target compound with good selectivity and is suitable for scale-up due to the use of stable solvents and controlled reagent addition.

Cyclization and Chlorination Route via 4,6-Dihydroxy-2-methylpyrimidine

Step 1: Cyclization

- Reagents : Acetamidine hydrochloride and diethyl malonate.

- Catalyst/Base : Sodium methoxide.

- Solvent : Methanol.

- Conditions : Ice bath initially, then warming to 18–25 °C for 3–5 hours.

- Outcome : Formation of 4,6-dihydroxy-2-methylpyrimidine with yields around 91.2%.

Step 2: Nitration (optional for nitro derivatives)

Step 3: Chlorination

- Chlorinating Agent : Phosphorus oxychloride (POCl3) or triphosgene (a safer alternative).

- Catalyst : N,N-dimethylaniline or N,N-diethylaniline.

- Solvent : Dichloroethane or POCl3 acting as both reagent and solvent.

- Temperature : Reflux (100–110 °C).

- Reaction Time : 6–8 hours.

- Yield : 40–82.6% depending on exact conditions.

- Process : Converts hydroxyl groups at positions 4 and 6 to chloro substituents and introduces the chloromethyl group at position 2.

This method is advantageous for industrial applications due to the use of relatively mild reagents and the possibility of replacing toxic POCl3 with triphosgene.

Radical Chlorination of 3-Methylpyridine Derivatives

- Starting Material : 3-Methylpyridine.

- Reagents : Elemental chlorine, organic acids (acetic acid preferred), inorganic acids (sulfuric acid), and radical initiators (azo-bis-isobutyronitrile, benzoyl peroxide).

- Temperature : -20 °C to 150 °C, preferably 0 °C to 100 °C.

- Process : Radical chlorination converts the methyl group to chloromethyl and introduces chlorines at other ring positions.

- Outcome : 3-Dichloromethylpyridine as a key intermediate.

This approach provides a route to chloromethylated pyridines which can be further elaborated to pyrimidine derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Cl2 gas | Benzoyl peroxide (free radical initiator) | 1,2,4-Trichlorobenzene | 50–60 (initial), 80–130 (further chlorination) | 0.5–10 h (chlorine addition) | High (not specified) | Controlled addition, scalable |

| Cyclization + Chlorination | Acetamidine hydrochloride, diethyl malonate | POCl3 or Triphosgene | N,N-Dimethylaniline or N,N-Diethylaniline | Methanol, dichloroethane | 18–25 (cyclization), reflux (chlorination) | 3–5 h (cyclization), 6–8 h (chlorination) | 82.6 (chlorination step) | Safer chlorination with triphosgene |

| Radical Chlorination of 3-Methylpyridine | 3-Methylpyridine | Cl2 gas | Azo-bis-isobutyronitrile, benzoyl peroxide | Acetic acid | 0–100 | Not specified | Good | Radical mechanism, multiple acids |

Detailed Research Findings and Notes

Free Radical Initiators : Benzoyl peroxide and azo-bis-isobutyronitrile are essential in radical chlorination steps to facilitate selective chloromethylation and ring chlorination.

Solvent Choice : 1,2,4-Trichlorobenzene is preferred for its high boiling point and inertness during chlorination reactions, improving reaction control and yield.

Catalyst Role : N,N-Dimethylaniline and N,N-Diethylaniline act as catalysts in chlorination with POCl3 or triphosgene, enhancing reaction rates and selectivity.

Environmental and Safety Considerations : Using triphosgene instead of POCl3 or phosgene reduces toxicity and environmental hazards, making the process more industrially viable.

Reaction Monitoring : Maintaining pH near neutrality after chlorination and before further processing prevents side reactions and improves product purity.

Yield Optimization : Reaction temperature and time are critical; prolonged chlorination or high temperature can lead to over-chlorination or decomposition.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide at temperatures between 20°C to 80°C.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of less chlorinated pyrimidine derivatives.

Scientific Research Applications

4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibitors and nucleic acid analogs.

Medicine: As a precursor for the development of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. These interactions are facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack. The compound can also act as an alkylating agent, introducing alkyl groups into nucleophilic sites in biological molecules, thereby affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Reactivity

4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)

- Structure : Chlorines at 4- and 6-positions; methylsulfanyl (SCH₃) group at 2-position.

- Reactivity : The methylsulfanyl group is a weaker leaving group compared to chloromethyl. DCSMP undergoes lithiation at the 5-position with lithium diisopropylamide (LDA) to form intermediates for coupling with aldehydes or α,β-unsaturated nitriles .

- Applications: Used to synthesize [1,4]oxathiino[2,3-d]pyrimidines via base-mediated cyclization .

4,6-Dichloro-5-methoxypyrimidine

- Structure : Methoxy group at 5-position; chlorines at 4- and 6-positions.

- Reactivity : The methoxy group stabilizes the pyrimidine ring through resonance, reducing electrophilic substitution. Crystallographic studies reveal planar geometry with Cl···N interactions (3.09–3.10 Å), influencing solid-state packing .

- Applications: Limited direct synthetic utility but serves as a reference for crystallographic comparisons .

5-Amino-4,6-dichloro-2-methylpyrimidine

- Structure: Amino group at 5-position; methyl group at 2-position.

- Reactivity: The amino group enhances nucleophilicity at adjacent positions, enabling functionalization for bioactive derivatives. For example, 2-amino-4,6-dichloropyrimidines inhibit nitric oxide (NO) production (IC₅₀ ≤ 5 μM) .

- Applications : Intermediate for antihypertensive agents like moxonidine .

Physicochemical Properties

| Property | 4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine | DCSMP | 4,6-Dichloro-5-methoxypyrimidine |

|---|---|---|---|

| Molecular Weight | 211.48 g/mol | 209.10 g/mol | 193.01 g/mol |

| Substituent Effects | High reactivity (Cl, CH₂Cl) | Moderate (SCH₃) | Stabilized (OCH₃) |

| Crystallinity | Not reported | Amorphous | Planar with Cl···N interactions |

Biological Activity

4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine (CAS No. 3764-00-9) is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with two chlorine atoms and a chloromethyl group, which are crucial for its biological activity. The molecular formula is C7H6Cl2N2, and its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In a study focusing on cyclooxygenase (COX) inhibition, it was found to suppress COX-2 activity significantly. The IC50 value for COX-2 inhibition was reported to be comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes relevant to disease pathways. Notably, it has shown inhibitory effects on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and inflammation . The SAR studies indicate that modifications to the substituents on the pyrimidine ring can enhance its potency as an enzyme inhibitor.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 1 to 10 µg/mL depending on the strain tested .

Case Study 2: Anti-inflammatory Mechanism

Another research article explored the anti-inflammatory mechanisms of this compound by assessing its impact on COX enzymes in vitro. Results indicated that it effectively reduced prostaglandin E2 levels in activated macrophages, suggesting a pathway for therapeutic use in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.